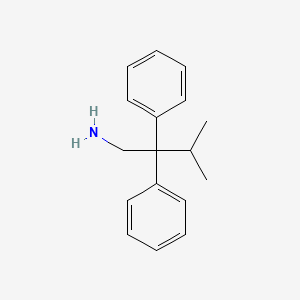![molecular formula C16H16N2O4 B14000239 2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone CAS No. 91851-12-6](/img/structure/B14000239.png)
2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone is an organic compound with the molecular formula C16H16N2O4 It is known for its unique structure, which includes an ethoxy group, a nitrophenyl group, and a phenylethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone typically involves the reaction of benzoylacetaldehyde with 4-nitroaniline in the presence of ethanol. The reaction proceeds through a condensation mechanism, where the aldehyde group of benzoylacetaldehyde reacts with the amino group of 4-nitroaniline, followed by the addition of ethanol to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Ethoxy-2-[(4-aminophenyl)amino]-1-phenylethanone.
科学研究应用
2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of dyes and pigments due to its aromatic structure.
作用机制
The mechanism of action of 2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The ethoxy group and phenylethanone moiety also contribute to its reactivity and potential biological effects .
相似化合物的比较
Similar Compounds
2-Ethoxy-2-[(4-aminophenyl)amino]-1-phenylethanone: A reduced form of the compound with an amino group instead of a nitro group.
2-Methoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group makes it a versatile intermediate for further chemical modifications, while the ethoxy group provides additional reactivity compared to similar compounds .
属性
CAS 编号 |
91851-12-6 |
|---|---|
分子式 |
C16H16N2O4 |
分子量 |
300.31 g/mol |
IUPAC 名称 |
2-ethoxy-2-(4-nitroanilino)-1-phenylethanone |
InChI |
InChI=1S/C16H16N2O4/c1-2-22-16(15(19)12-6-4-3-5-7-12)17-13-8-10-14(11-9-13)18(20)21/h3-11,16-17H,2H2,1H3 |
InChI 键 |
HIYLMWVOASNISZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C(=O)C1=CC=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14000161.png)
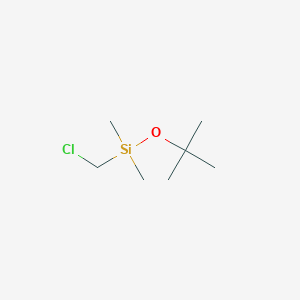
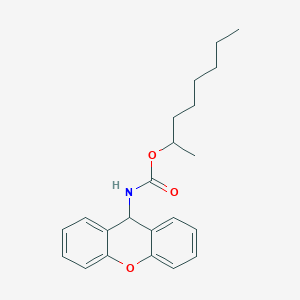
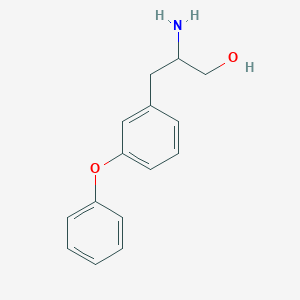
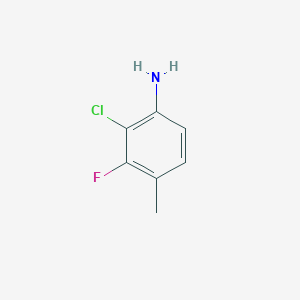
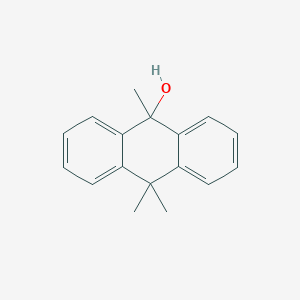

![4-Thiazolidinone, 2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-, (5Z)-](/img/structure/B14000182.png)
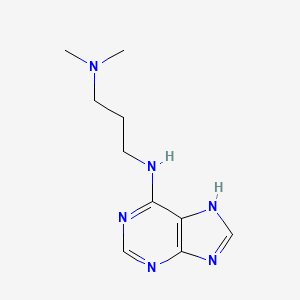
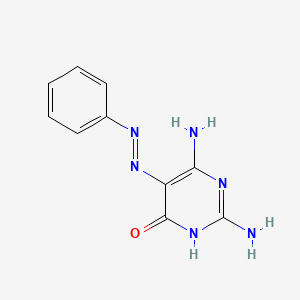
![1-[2-Fluoro-5-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B14000190.png)

